N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide typically involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.
Coupling with Glycinamide: The bromophenyl sulfonyl intermediate is then coupled with N-ethyl-N-methylglycinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl sulfonyl glycinamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the formation of carbon-sulfur and carbon-nitrogen bonds.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromophenyl and sulfonyl groups can interact with the active site of the target, while the glycinamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl and methyl groups on the glycinamide moiety can influence its solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHXSUYCAASQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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